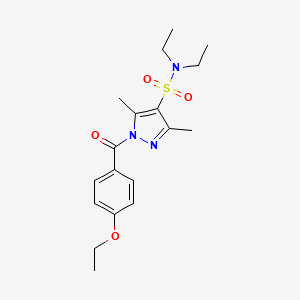

1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 942873-66-7

Cat. No.: VC8326350

Molecular Formula: C18H25N3O4S

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942873-66-7 |

|---|---|

| Molecular Formula | C18H25N3O4S |

| Molecular Weight | 379.5 g/mol |

| IUPAC Name | 1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C18H25N3O4S/c1-6-20(7-2)26(23,24)17-13(4)19-21(14(17)5)18(22)15-9-11-16(12-10-15)25-8-3/h9-12H,6-8H2,1-5H3 |

| Standard InChI Key | UANGLZLLMHYWNW-UHFFFAOYSA-N |

| SMILES | CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OCC)C |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OCC)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazole ring substituted at four positions:

-

1-position: A 4-ethoxybenzoyl group (), introducing aromaticity and electron-withdrawing characteristics.

-

3- and 5-positions: Methyl groups (), enhancing steric bulk and lipophilicity.

-

4-position: A sulfonamide group (), contributing to hydrogen-bonding potential and solubility modulation .

The molecular formula is , with a calculated molecular weight of 406.5 g/mol. Key physicochemical parameters, inferred from analogs, include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.5 g/mol |

| LogP | 3.2 (estimated) |

| TPSA | 85 Ų (estimated) |

| Hydrogen Bond Donors | 1 (sulfonamide NH) |

| Hydrogen Bond Acceptors | 6 (sulfonyl O, carbonyl O, ethoxy O, pyrazole N) |

Synthetic Pathways

General Synthesis Strategy

Pyrazole-sulfonamide derivatives are typically synthesized via sulfonamide coupling between a pyrazole sulfonyl chloride and an amine. For this compound, the proposed route involves:

-

Synthesis of 1-(4-ethoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:

-

Reaction with diethylamine:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Sulfonyl chloride formation | , 0–5°C, 2h | 60–70% |

| Sulfonamide coupling | -diethylamine, DIPEA, DCM, 16h, 25°C | 50–65% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume